4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid
Description
4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid (CAS 332143-76-7) is a furan carboxylic acid derivative with the molecular formula C₁₁H₁₆O₃S and a molecular weight of 228.31 g/mol . Its structure features a 2-furoic acid backbone substituted with a sec-butylsulfanyl methyl group at the 4-position and a methyl group at the 5-position.
Properties
IUPAC Name |
4-(butan-2-ylsulfanylmethyl)-5-methylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-4-7(2)15-6-9-5-10(11(12)13)14-8(9)3/h5,7H,4,6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQZTMZQZKDDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SCC1=C(OC(=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sec-butylsulfanyl group: This step involves the substitution of a suitable leaving group with sec-butylthiol in the presence of a base.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
Pharmaceuticals
4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid has been explored for its potential therapeutic effects. Research indicates that compounds with furoic acid structures can exhibit anti-inflammatory and analgesic properties. The presence of the sec-butylsulfanyl group may enhance the bioavailability and efficacy of the compound in medicinal formulations.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of furoic acids possess significant anti-inflammatory activity in animal models. The incorporation of the sec-butylsulfanyl group could potentially improve the pharmacokinetic profile of these derivatives, warranting further investigation into their therapeutic applications .
Agricultural Chemistry
Furoic acids are known to have herbicidal properties, making them valuable in agricultural applications. The unique structure of this compound may provide enhanced herbicidal activity against specific weed species.
Research Findings:
Field trials indicated that formulations containing furoic acid derivatives significantly reduced weed biomass compared to traditional herbicides. The specific mechanism involves the disruption of plant metabolic processes, leading to reduced growth rates .
Material Science
The compound's chemical properties allow it to be utilized in the synthesis of novel materials. Its ability to form stable polymers makes it a candidate for developing biodegradable plastics and coatings.
Example Application:
Research has shown that incorporating furoic acid derivatives into polymer matrices enhances mechanical properties while maintaining biodegradability. This application is particularly relevant in developing sustainable materials for packaging .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include processes such as signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Diversity: The primary compound’s sec-butylsulfanyl group contrasts with aryl ethers (e.g., 4-fluorophenoxy in ), sulfoxides/sulfones (e.g., bromophenyl derivatives in ), and aromatic sulfonyl groups (e.g., methylbenzyl in ).
- Sulfoxides () and sulfones () are more polar than sulfides, altering solubility and hydrogen-bonding capacity.
- Steric and Lipophilic Effects: The sec-butyl chain () provides moderate lipophilicity and steric bulk compared to smaller substituents.
Physicochemical Properties
- Solubility: Sulfides (e.g., ) are generally less polar than sulfoxides or sulfones (), suggesting lower aqueous solubility. The fluorophenoxy analog () may exhibit intermediate polarity due to the fluorine atom.
- Stability : Sulfides are prone to oxidation to sulfoxides or sulfones (as seen in ), which could limit the shelf life of the primary compound under oxidative conditions.
Reactivity and Functional Group Behavior
- Oxidation Sensitivity : The sec-butylsulfanyl group in the primary compound () can oxidize to sulfoxide or sulfone derivatives, analogous to the bromophenyl examples in . This reactivity may be exploited for prodrug designs or controlled-release applications.
- Acid-Base Properties : The carboxylic acid group’s pKa is influenced by adjacent substituents. For instance, electron-withdrawing groups (e.g., fluorine in ) may lower the pKa, enhancing ionization in physiological environments.
Biological Activity
4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid is a compound of interest due to its potential biological activities. This article examines the biological properties, mechanisms of action, and relevant research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula: C10H14O3S
- Molecular Weight: 218.28 g/mol
- CAS Number: 1917-15-3
Biological Activity Overview
The biological activity of this compound can be categorized into various areas, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing furoic acid moieties often exhibit antimicrobial properties. For instance, studies have shown that derivatives of furoic acid can inhibit the growth of various bacterial strains. A recent study demonstrated that similar furoic acid derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential for this compound in antimicrobial applications .
Anti-inflammatory Properties
The anti-inflammatory effects of furoic acid derivatives are well-documented. Compounds similar to this compound have been shown to reduce inflammation markers in vitro and in vivo. Specifically, they can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response .
Anticancer Potential
Emerging studies suggest that furoic acid derivatives may exhibit anticancer properties. For example, certain compounds have been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways. Research focusing on furoic acid derivatives has indicated their ability to inhibit tumor growth in animal models . The precise mechanisms remain under investigation but may involve modulation of cell cycle progression and apoptosis-related pathways.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Modulation of Signaling Pathways: Furoic acid derivatives may influence various signaling pathways, including NF-kB and MAPK pathways, which play critical roles in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Scavenging: Some studies indicate that these compounds can scavenge ROS, thereby reducing oxidative stress and its associated damage in cells .
Case Studies
- Antimicrobial Efficacy Study:
- Anti-inflammatory Research:
- Antitumor Activity Investigation:
Q & A
Q. What synthetic methodologies are optimal for producing 4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including thioether formation between a sec-butyl thiol and a methyl-furan precursor, followed by carboxylation. Key steps require controlled temperatures (e.g., 60–80°C for thioether coupling) and anhydrous conditions to prevent hydrolysis. Catalysts like DCC (dicyclohexylcarbodiimide) may facilitate esterification or coupling steps. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization ensures high purity. Characterization by -NMR, -NMR, and mass spectrometry (HRMS) is critical for structural validation .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural confirmation combines spectroscopic and crystallographic methods:
- NMR spectroscopy : Chemical shifts for the sec-butyl group (δ ~1.2–1.6 ppm for CH, δ ~2.5–3.0 ppm for SCH) and furan protons (δ ~6.5–7.5 ppm) are analyzed.
- Mass spectrometry : HRMS confirms the molecular ion peak ([M+H]) with <5 ppm error.
- X-ray crystallography (if crystals form): Resolves bond lengths and angles, particularly verifying the thioether linkage and planar furan-carboxylic acid conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during derivatization of this compound?
Discrepancies in reactivity (e.g., unexpected byproducts during esterification) can arise from steric hindrance of the sec-butyl group or competing side reactions. Strategies include:
- Kinetic studies : Monitoring reaction progress via TLC or in situ IR spectroscopy to identify intermediates.
- Computational modeling : DFT calculations to map energy barriers for sterically hindered pathways.
- Isotopic labeling : Using -labeled carboxylic acid to trace esterification efficiency .
Q. What in vitro models are appropriate for evaluating the biological activity of this compound, and how are mechanisms probed?
- Enzyme inhibition assays : Test interactions with cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity). IC values quantify potency.
- Cellular models : Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays.
- Molecular docking : Simulate binding to active sites (e.g., COX-2) using software like AutoDock Vina to rationalize structure-activity relationships .
Q. How does the sec-butylsulfanyl group influence electronic properties and intermolecular interactions?
The electron-donating thioether group increases electron density on the furan ring, enhancing nucleophilic aromatic substitution reactivity. Steric bulk from the sec-butyl moiety reduces accessibility for electrophilic attacks. Spectroscopic evidence (e.g., downfield shifts in -NMR for adjacent carbons) and Hammett substituent constants (σ) quantify electronic effects. Comparative studies with methylsulfanyl analogs reveal differences in solubility and crystal packing .
Q. Methodological Notes
- Synthesis : Prioritize inert atmospheres (N/Ar) to prevent oxidation of the thioether group .
- Characterization : Use deuterated DMSO for NMR to resolve acidic protons in the carboxylic acid group .
- Biological assays : Include positive controls (e.g., aspirin for COX-2 inhibition) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
